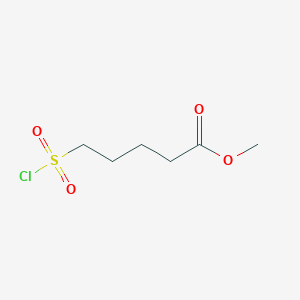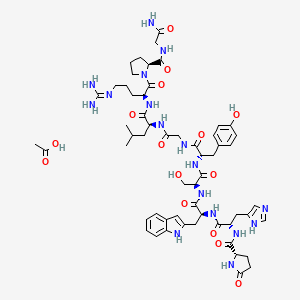![molecular formula C13H22N2O4 B1469698 1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate CAS No. 1424939-97-8](/img/structure/B1469698.png)
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Overview
Description
This compound, also known as 1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE, is a chemical with the CAS Number: 2177258-13-6 . It has a linear formula of C18H30N2O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H30N2O4/c1-16(2,3)24-15(22)20-9-7-17(8-10-20)5-6-18(14(21)23-4)/h13,19H,5-12H2,1-4H3/t13-,18-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.45 . It is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis Processes
- Efficient Synthesis : A study by Bahekar et al. (2017) presents an efficient process for synthesizing tert-butyl hexahydropyrrone derivatives, which includes the transformation of isoindole to diacid. This method is cost-effective and scalable, making it significant for the commercial synthesis of related compounds like 1-(tert-butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate (Bahekar et al., 2017).
Chemical Transformations and Properties
- Formation and Reactivity : Hill et al. (2009) discuss the formation of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butyl derivatives. The study highlights the reactivity of the compound with electrophiles, indicating its potential in various chemical transformations (Hill et al., 2009).
- Reaction Mechanisms : Görlitzer and Baltrusch (2000) examined the reaction mechanisms involving 3-tert-butyl-5-methyl-1,4-dihydropyridine derivatives. Their research contributes to understanding the chemical pathways and transformations of related tert-butyl compounds (Görlitzer & Baltrusch, 2000).
Application in Polymer Chemistry
- Polymer End-Quenching : Morgan and Storey (2010) investigated the use of N-(2-tert-Butoxyethyl)pyrrole in polymer chemistry. Their study demonstrates the application of tert-butyl pyrrole derivatives in creating end-capped polyisobutylene, highlighting the compound's significance in polymer synthesis (Morgan & Storey, 2010).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The work of Dazie et al. (2017) on the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one provides insights into the structural properties of tert-butyl pyrrole derivatives. This research aids in understanding the structural aspects of similar compounds (Dazie et al., 2017).
properties
IUPAC Name |
1-O-tert-butyl 6a-O-methyl 2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-5-9-7-14-8-13(9,15)10(16)18-4/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWQTCIZMBJTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CNC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



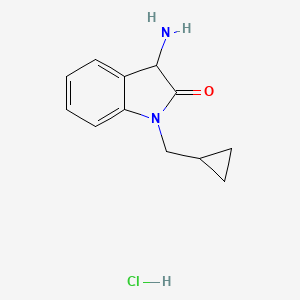
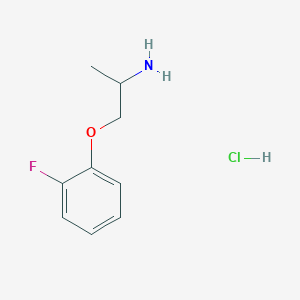
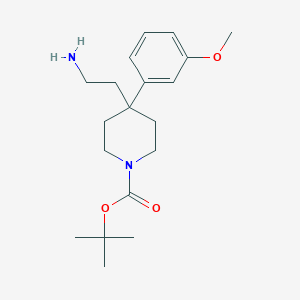
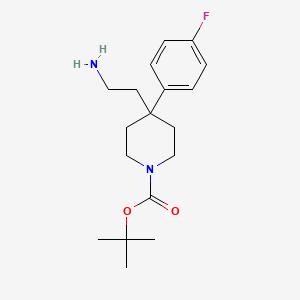
![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)
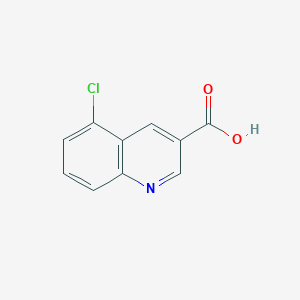
![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)
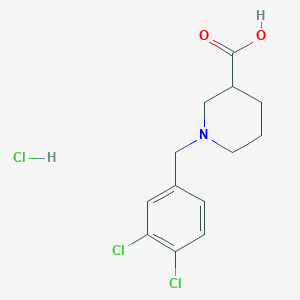
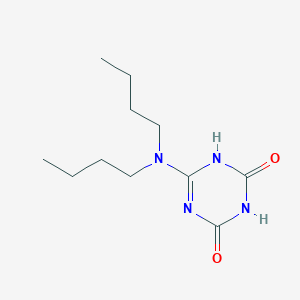
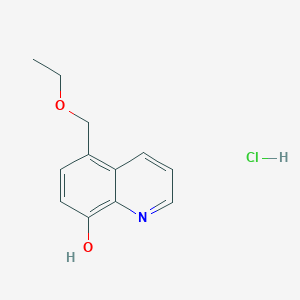
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
